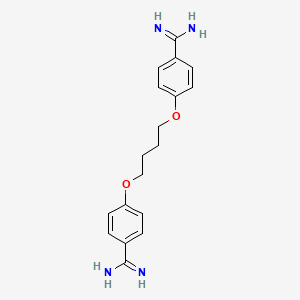
Butamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butamidine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Butamidine, like its analog pentamidine, exhibits significant antimicrobial properties. It has been primarily studied for its effectiveness against protozoan infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound can penetrate the cell membrane through specific transporters, such as aquaglyceroporin 2 (TbAQP2), which facilitates its uptake and enhances its efficacy against trypanosomiasis .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity | Mechanism |
|---|---|---|
| Trypanosoma brucei | Effective | Uptake via TbAQP2 transporter |
| Pneumocystis carinii | Effective | Disruption of RNA/protein interactions |
| Leishmania spp. | Potentially effective | Similar mechanisms as above |
Treatment of Myotonic Dystrophy
Recent studies have indicated that this compound and its analogs may play a role in treating myotonic dystrophy, a genetic disorder characterized by muscle wasting and weakness. Research has shown that this compound can modulate splicing defects caused by expanded CUG repeats in RNA, which is a hallmark of this condition. In vitro studies demonstrated that this compound treatment led to a significant reduction in CUG RNA levels and improved splicing outcomes in cellular models .
Case Study: Myotonic Dystrophy Model
- Model Used : HeLa cells transfected with CUG repeat plasmids.
- Findings : this compound reduced mis-splicing and CUG transcript levels in a dose-dependent manner, suggesting a potential therapeutic pathway for myotonic dystrophy treatment.
Drug Resistance Mechanisms
This compound's interaction with specific transporters has implications for understanding drug resistance in parasitic infections. Studies have shown that mutations in the TbAQP2 transporter can lead to reduced sensitivity to this compound, highlighting the need for ongoing research into overcoming resistance mechanisms .
Table 2: Drug Resistance Studies
Structure-Activity Relationship Studies
The development of this compound analogs has been an area of active research, focusing on enhancing its pharmacological properties. Structure-activity relationship (SAR) studies have identified key modifications that can improve the efficacy and reduce toxicity of this compound derivatives. For instance, increasing the length of methylene linkers in the molecule has been associated with enhanced splicing rescue capabilities .
Table 3: Structure-Activity Relationship Findings
| Analog | Methylene Linker Length | Splicing Rescue Efficiency |
|---|---|---|
| Propamidine | 3 | Moderate |
| Pentamidine | 5 | High |
| Heptamidine | 7 | Highest observed efficiency |
属性
CAS 编号 |
124076-61-5 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-[4-(4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O2/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22) |
InChI 键 |
KXHZWUUTWSKONE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N |
同义词 |
1,4-bis(4-amidinophenoxy)butane butamidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















